molecular formula C20H15Cl2NO B457375 N-(3,4-dichlorobenzyl)biphenyl-4-carboxamide

N-(3,4-dichlorobenzyl)biphenyl-4-carboxamide

Cat. No. B457375
M. Wt: 356.2g/mol
InChI Key: PKIDOMMVGOLDKZ-UHFFFAOYSA-N
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Patent
US07956216B2

Procedure details

Using preparation method 1, 4-phenylbenzoic acid (125 mg, 0.63 mmol) was reacted with 3,4-dichlorobenzylamine (123 mg, 0.7 mmol). The product was purified by flash chromatography on SiO2 using CH2Cl2/hexanes 50:50 then CH2Cl2 100%. White crystals were obtained (210 mg, 94%). NMR 1H (ppm, CDCl3): 7.87-7.82 (m, 2H), 7.67-7.56 (m, 4H), 7.48-7.36 (m, 5H), 7.19 (tt, J3=7.8 Hz, J4=2.1 Hz, 1H), 6.51 (br. s, 1H), 4.61 (m, 2).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH2:20][NH2:21]>>[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH2:20][NH:21][C:11]([C:10]1[CH:9]=[CH:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:15][CH:14]=1)=[O:13]

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
123 mg
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on SiO2
CUSTOM
Type
CUSTOM
Details
White crystals were obtained (210 mg, 94%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(CNC(=O)C2=CC=C(C=C2)C2=CC=CC=C2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.